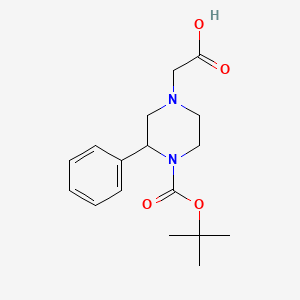![molecular formula C13H17Cl2NO2 B14175723 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 4252-25-9](/img/structure/B14175723.png)
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Preparation Methods
The synthesis of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves several steps. One common method includes the esterification of 4-aminophenylbutyric acid with hydrochloric acid in methanol, followed by hydroxylation with acetic acid and ethylene oxide. The resulting product is then chlorinated using phosphorus trichloride and hydrolyzed with concentrated hydrochloric acid .
Chemical Reactions Analysis
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, often resulting in the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: The compound is used in the production of certain pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino groups can alkylate DNA, leading to the formation of covalent bonds between DNA strands. This crosslinking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is particularly effective against rapidly proliferating cancer cells .
Comparison with Similar Compounds
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid can be compared with other alkylating agents, such as melphalan and chlorambucil. While all these compounds share the ability to form DNA crosslinks, this compound is unique due to its specific structural features and the presence of a propanoic acid moiety. This structural difference can influence its reactivity and biological activity .
Similar compounds include:
Melphalan: An alkylating agent used in cancer therapy.
Chlorambucil: Another alkylating agent with applications in the treatment of chronic lymphocytic leukemia.
Properties
CAS No. |
4252-25-9 |
|---|---|
Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
InChI Key |
DZZLSUVOCHEQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


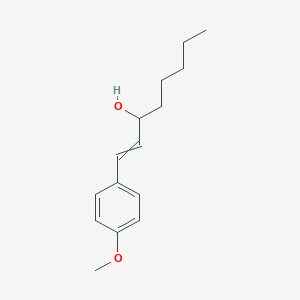
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
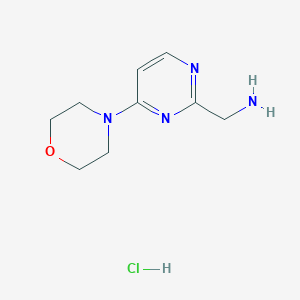
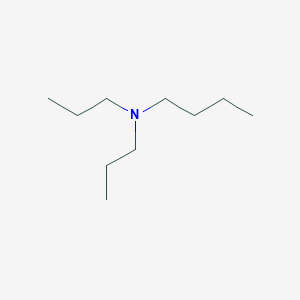
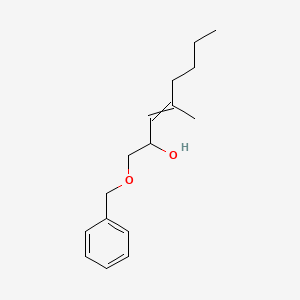
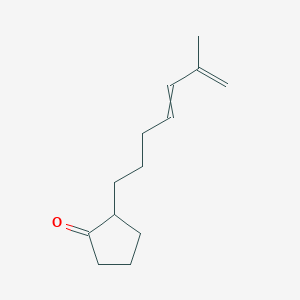
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
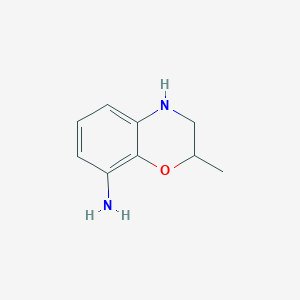
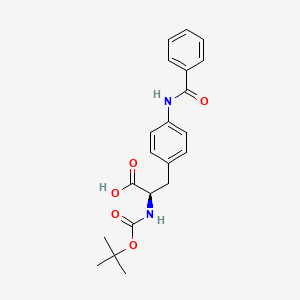
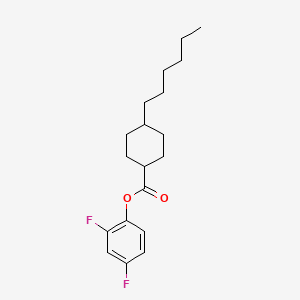

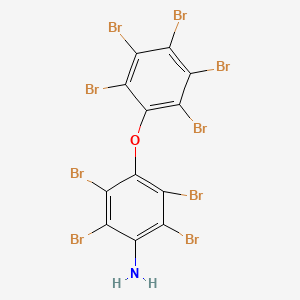
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
